molecular formula C6H5F9S B3428460 2-(Perfluorobutyl)ethanethiol CAS No. 68140-20-5

2-(Perfluorobutyl)ethanethiol

Cat. No.: B3428460
CAS No.: 68140-20-5
M. Wt: 280.16 g/mol
InChI Key: GQJXVHYUQPXZOL-UHFFFAOYSA-N
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Description

2-(Perfluorobutyl)ethanethiol is an organosulfur compound known for its unique properties. It is a colorless, volatile liquid with a faint, sweet odor and a boiling point of 160°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perfluorobutyl)ethanethiol typically involves the reaction of perfluorobutyl iodide with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Perfluorobutyl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Perfluorobutyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metal surfaces, making it useful in the formation of self-assembled monolayers. These monolayers can enhance the stability and functionality of biosensors and other analytical devices . Additionally, the perfluorinated alkyl chain imparts unique hydrophobic properties, making it useful in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Perfluorooctyl)ethanethiol
  • 2-(Perfluorohexyl)ethanethiol
  • 2-(Perfluoropropyl)ethanethiol

Uniqueness

2-(Perfluorobutyl)ethanethiol is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly useful in applications where both properties are required, such as in the formation of self-assembled monolayers for biosensors .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F9S/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJXVHYUQPXZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880388
Record name 2-(Perfluorobutyl)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34451-25-7, 68140-20-5
Record name 2-(Perfluorobutyl)ethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoroalkyl(C4-10)ethyl mercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiols, C6-12, .gamma.-.omega.-perfluoro
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Record name 2-(Perfluorobutyl)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiols, C6-12, γ-ω-perfluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(PERFLUOROBUTYL)ETHANETHIOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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